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molecular formula C3H9NO8P2 B8508714 3-Amino-3,3-diphosphonopropanoic acid CAS No. 5745-48-2

3-Amino-3,3-diphosphonopropanoic acid

Cat. No. B8508714
M. Wt: 249.05 g/mol
InChI Key: CZHOSQVLPPLTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04100167

Procedure details

A mixture of cyanoacetic acid (4.3 g, 0.5 mole), phosphorous acid (8.2 g, 0.1 mole), ISOPAR-M (20 g), and the wetting agents (0.25 g each) was heated at 165° C for 2 hours. The product was worked up with acetone to get yellow crystals of 1-amino-1,1-diphosphono-2-carboxy ethane, m.p. 255° C (decomposition), 55%, associated with traces of impurities.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[P:7]([OH:10])([OH:9])[OH:8]>CC(C)=O>[NH2:2][C:1]([P:7]([OH:10])([OH:9])=[O:8])([P:7]([OH:10])([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
8.2 g
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)(P(=O)(O)O)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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